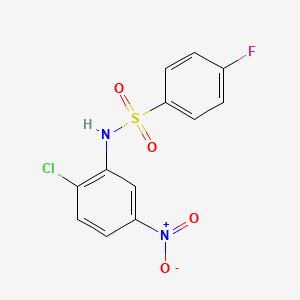

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide

CAS No.:

Cat. No.: VC14816064

Molecular Formula: C12H8ClFN2O4S

Molecular Weight: 330.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClFN2O4S |

|---|---|

| Molecular Weight | 330.72 g/mol |

| IUPAC Name | N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H |

| Standard InChI Key | SRTJLGKTMSYZCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is C₁₂H₈ClFN₂O₄S, yielding a molecular weight of 330.72 g/mol. The nitro (-NO₂) and sulfonamide (-SO₂NH-) groups dominate its reactivity, while the chloro and fluoro substituents enhance its lipophilicity .

Structural Characterization

The compound’s structure comprises:

-

A 2-chloro-5-nitrophenyl group: Chlorine at position 2 and nitro at position 5 create steric and electronic effects that influence intermolecular interactions.

-

A 4-fluorobenzenesulfonamide moiety: The fluorine atom at position 4 modulates electron density, potentially affecting binding affinity in biological systems .

Key spectroscopic data for analogous sulfonamides include:

-

¹H NMR: Aromatic protons appear between δ 7.2–8.5 ppm, with deshielding observed near nitro and sulfonamide groups .

-

IR Spectroscopy: Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Sulfonation: 4-Fluorobenzenesulfonyl chloride reacts with 2-chloro-5-nitroaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Reaction conditions typically involve anhydrous dichloromethane at 0–5°C to minimize side reactions .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65–75% yield .

Reactivity Profile

-

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C), enabling downstream derivatization.

-

Electrophilic Substitution: The chloro substituent directs further substitution to the para position, though steric hindrance from the sulfonamide group may limit reactivity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity and nitro groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Stable under ambient conditions but prone to photodegradation; storage in amber vials at -20°C is recommended .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 330.72 g/mol |

| LogP | 2.8 |

| Water Solubility | <0.1 mg/mL |

| Melting Point | 198–202°C (decomposes) |

| Compound | Target Activity | IC₅₀/MIC |

|---|---|---|

| N-(2-Chloro-4-nitrophenyl)-... | MCF-7 cytotoxicity | 1.2 µM |

| 2-Chloro-5-nitro-N-phenylbenzamide | S. aureus inhibition | 8 µg/mL |

Toxicological Considerations

-

Nitro Group Toxicity: Nitroaromatics may induce methemoglobinemia or hepatotoxicity via reactive oxygen species (ROS) generation.

-

Chloro Substituent: Potential bioaccumulation risks due to halogen’s persistence in lipid tissues .

Applications and Future Directions

Drug Development

This compound could serve as a lead for:

-

Antiparasitic Agents: Nitro-containing sulfonamides (e.g., sulfamethoxazole) are used in toxoplasmosis treatment.

-

Anticancer Prodrugs: Nitroreductase-activated prodrugs targeting hypoxic tumors .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume